molecular formula C13H18O3 B7935821 2-Methyl-4-iso-pentoxybenzoic acid

2-Methyl-4-iso-pentoxybenzoic acid

Cat. No.: B7935821
M. Wt: 222.28 g/mol
InChI Key: HJKCQQQGCRNUHQ-UHFFFAOYSA-N
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Description

2-Methyl-4-iso-pentoxybenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring a methyl group at the second position and an iso-pentoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-iso-pentoxybenzoic acid typically involves the esterification of 2-methyl-4-hydroxybenzoic acid with iso-pentanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-iso-pentoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The iso-pentoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Methyl-4-carboxybenzoic acid.

    Reduction: 2-Methyl-4-iso-pentoxybenzyl alcohol.

    Substitution: Various alkoxybenzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-iso-pentoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-iso-pentoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-pentoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methyl group can influence the compound’s binding affinity to its targets, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxybenzoic acid: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.

    4-Iso-pentoxybenzoic acid: Lacks the methyl group, affecting its reactivity and applications.

    2-Methylbenzoic acid: Lacks both the iso-pentoxy and hydroxyl groups, leading to distinct chemical behavior.

Uniqueness

2-Methyl-4-iso-pentoxybenzoic acid is unique due to the presence of both the methyl and iso-pentoxy groups, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-(3-methylbutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)6-7-16-11-4-5-12(13(14)15)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKCQQQGCRNUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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